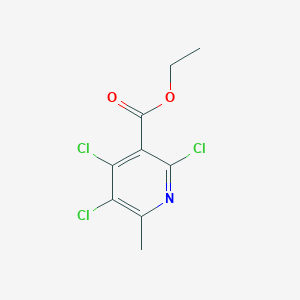
Ethyl 2,4,5-trichloro-6-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,4,5-trichloro-6-methylnicotinate is a chemical compound with the molecular formula C9H7Cl3NO2 It is a derivative of nicotinic acid, characterized by the presence of three chlorine atoms and a methyl group on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4,5-trichloro-6-methylnicotinate typically involves the chlorination of 6-methylnicotinic acid followed by esterification. The chlorination process can be carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atoms at the desired positions on the pyridine ring. The resulting trichlorinated product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions: Ethyl 2,4,5-trichloro-6-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms or different functional groups.
Oxidation Reactions:
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a partially dechlorinated compound.
科学研究应用
Ethyl 2,4,5-trichloro-6-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The exact mechanism of action of ethyl 2,4,5-trichloro-6-methylnicotinate is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of chlorine atoms and the ester functional group may play a role in its reactivity and interaction with biological molecules. Further research is needed to elucidate the detailed mechanisms and pathways involved.
相似化合物的比较
Ethyl 2,4,5-trichloro-6-methylnicotinate can be compared with other chlorinated nicotinic acid derivatives, such as:
Ethyl 2,4-dichloro-6-methylnicotinate: This compound has two chlorine atoms instead of three, which may result in different chemical and biological properties.
Ethyl 2,5-dichloro-6-methylnicotinate: Similar to the above compound but with chlorine atoms at different positions on the pyridine ring.
属性
分子式 |
C9H8Cl3NO2 |
|---|---|
分子量 |
268.5g/mol |
IUPAC 名称 |
ethyl 2,4,5-trichloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-3-15-9(14)5-7(11)6(10)4(2)13-8(5)12/h3H2,1-2H3 |
InChI 键 |
WDTVTQTYPSCASZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)C)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


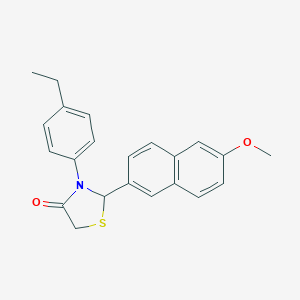
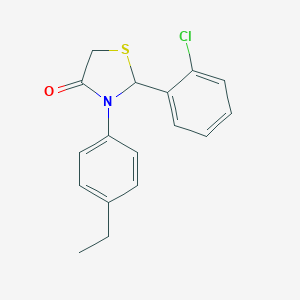
![2-[4-(Benzyloxy)phenyl]-3-(3-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B494212.png)
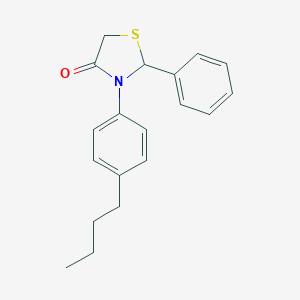
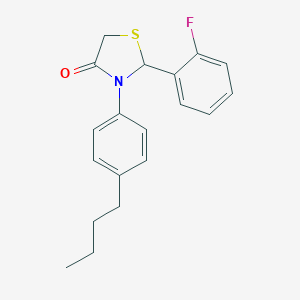
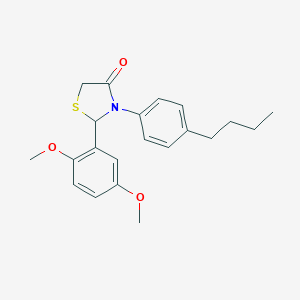
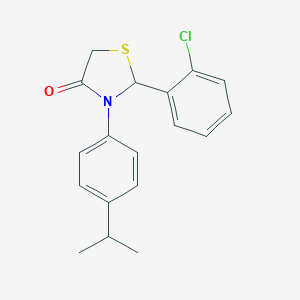
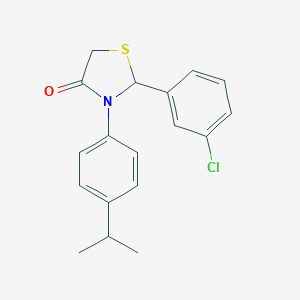
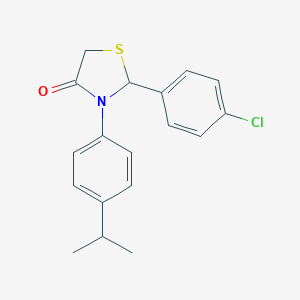
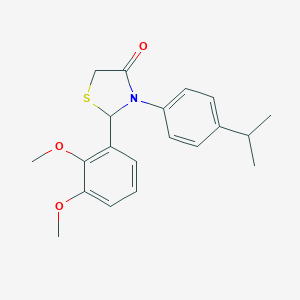
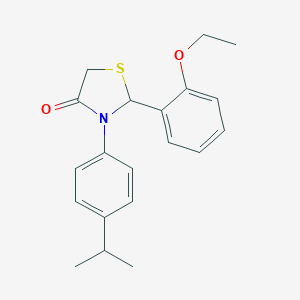
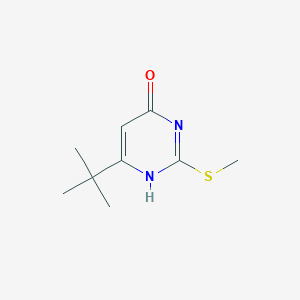
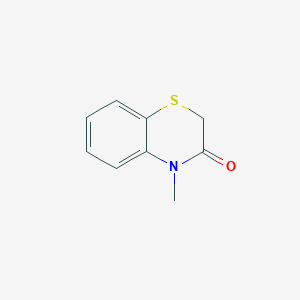
![Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate](/img/structure/B494240.png)
